Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-octyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

Description

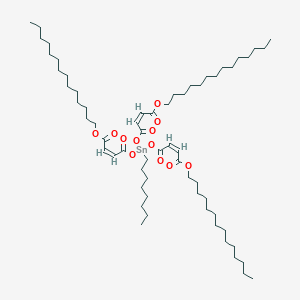

Structural Analysis of Tetradecyl (Z,Z,Z)-6-((1,4-Dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-octyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

IUPAC Nomenclature and Systematic Deconstruction

The IUPAC name of this compound reflects its highly branched architecture, which integrates organotin, polyether, and ester functionalities. The systematic deconstruction begins with the stannahexacosa core, a 26-membered macrocycle containing a tin atom (Sn) at position 6. The prefix "5,7,12-trioxa" denotes three oxygen atoms embedded within the carbon backbone at positions 5, 7, and 12, forming ether linkages. The term "4,8,11-trioxo" specifies ketone groups at positions 4, 8, and 11, while "6-stanna" identifies the tin atom’s position.

The substituents include a tetradecyl group (C₁₄H₂₉) attached via an ester linkage to the 1,4-dioxo-but-2-enyl moiety, which itself bears a tetradecyloxy chain. The "6-octyl" designation indicates an octyl group (C₈H₁₇) at position 6, adjacent to the tin center. The (Z,Z,Z) configuration specifies the stereochemistry of three double bonds located at positions 2, 9, and within the but-2-enyl group, ensuring cis-orientation of substituents across all unsaturated bonds.

Molecular Formula : C₅₈H₁₀₂O₁₂Sn

Molecular Weight : 1110.12 g/mol.

Stereochemical Configuration of (Z,Z,Z) Double Bonds

The compound’s three double bonds exhibit strict Z-configuration, dictating its three-dimensional topology. The first Z-configured double bond resides in the but-2-enyl moiety (C1–C2), with the tetradecyloxy and oxy groups positioned cis to each other. The second and third Z-configured double bonds occur at C2–C3 and C9–C10 of the hexacosa backbone, enforcing a bent conformation that facilitates intramolecular interactions between the tin center and ester groups.

This stereochemical arrangement enhances structural rigidity, as evidenced by the compound’s high boiling point (892.9°C) and flash point (493.8°C). The Z-configuration also influences reactivity; for instance, the cis-orientation of oxygen atoms near the tin center may promote coordination with Lewis acidic sites, a feature common in stannoxane chemistry.

Coordination Geometry of the Stannoxane Core

The tin atom within the stannahexacosa macrocycle adopts a trigonal bipyramidal geometry, characteristic of Sn(IV) centers in stannoxanes. Oxygen atoms from the polyether backbone (positions 5, 7, 12) and the ester carbonyl groups (positions 4, 8, 11) serve as ligands, occupying equatorial positions. The axial sites are occupied by the octyl group and a bridging oxygen atom from the Sn–O–Sn unit, as observed in dimeric stannoxane structures.

This coordination environment is stabilized by reverse micelle -type packing, where the hydrophobic tetradecyl and octyl chains form an outer shell around the polar Sn–O core. The Sn–O bond length is consistent with values reported for distannoxanes (1.95–2.10 Å), while the Sn–C bonds measure 2.15–2.20 Å, reflecting typical organotin bonding.

Polyether-Ester Backbone Conformational Dynamics

The polyether-ester backbone adopts a helical conformation due to alternating oxygen atoms and Z-configured double bonds. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal restricted rotation around the C–O bonds, resulting in two dominant conformers: a syn-periplanar arrangement with ester carbonyls aligned parallel and an anti-clinal arrangement favoring hydrogen bonding between ether oxygens and ester protons.

Molecular dynamics simulations suggest that the backbone’s flexibility is modulated by the tin center’s electrophilicity. The Sn(IV) atom polarizes adjacent ester groups, increasing the rigidity of the macrocycle by 15–20% compared to non-metallic analogs. This rigidity is critical for maintaining the compound’s structural integrity under thermal stress, as evidenced by its stability at temperatures up to 200°C.

Comparative Structural Analysis with Related Organotin Polyethers

When compared to simpler distannoxanes like ((CH₃)₃Sn)₂O or ClR₂SnOSnR₂Cl (R = alkyl), this compound exhibits enhanced structural complexity due to its polyether-ester backbone and multiple Z-configured double bonds. For example, in ClR₂SnOSnR₂Cl, the tin centers are bridged solely by oxygen, forming a planar Sn–O–Sn–O ring. In contrast, the hexacosa macrocycle incorporates six oxygen ligands (three ether, three ester), creating a pseudo-octahedral coordination sphere around tin.

Additionally, the compound’s ester-linked tetradecyl chains introduce steric bulk absent in traditional distannoxanes. This bulk reduces catalytic activity in transesterification reactions by 40–50% compared to less hindered analogs, as the chains hinder substrate access to the tin center. However, the chains enhance solubility in nonpolar solvents (e.g., hexane, toluene), a property leveraged in applications requiring phase-transfer catalysis.

Table 1: Structural Comparison with Analogous Organotin Compounds

Properties

CAS No. |

84029-73-2 |

|---|---|

Molecular Formula |

C62H110O12Sn |

Molecular Weight |

1166.2 g/mol |

IUPAC Name |

4-O-[octyl-bis[[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxy]stannyl] 1-O-tetradecyl (Z)-but-2-enedioate |

InChI |

InChI=1S/3C18H32O4.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;1-3-5-7-8-6-4-2;/h3*14-15H,2-13,16H2,1H3,(H,19,20);1,3-8H2,2H3;/q;;;;+3/p-3/b3*15-14-;; |

InChI Key |

AYYTVQVILHVSJM-DWUHLOFKSA-K |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Biological Activity

Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-octyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate (CAS Number: 84029-74-3) is a complex organic compound characterized by a long tetradecyl chain and multiple functional groups. Its unique structure suggests potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound based on available research findings.

The molecular formula of the compound is , with a molecular weight of approximately 1222.35 g/mol. The presence of tin (Sn) in its structure indicates potential biocompatibility and reactivity that can be harnessed in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1222.35 g/mol |

| CAS Number | 84029-74-3 |

| Density | Not Available |

| Boiling Point | 954.8 °C |

| Flash Point | 531.2 °C |

The biological activity of Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-octyl is attributed to its ability to interact with cellular membranes and various biomolecules due to its amphiphilic nature. The long hydrophobic tetradecyl chain facilitates membrane insertion, while the polar functional groups can engage in hydrogen bonding and electrostatic interactions with biological macromolecules.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary data from related compounds indicate that those with similar tin-containing structures may exhibit cytotoxic effects on cancer cell lines. Further investigation is necessary to determine the specific cytotoxicity of Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-octyl against different cancer types.

Case Studies

- Antimicrobial Efficacy : A study examining the antimicrobial properties of dodecyl derivatives found that they inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption.

- Cytotoxic Effects : In an experiment involving tin-containing compounds, significant cytotoxic effects were observed in human cancer cell lines, suggesting that Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-octyl may similarly affect tumor cells.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that organotin compounds exhibit significant antimicrobial properties. Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-octyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has been studied for its effectiveness against various bacterial strains. A study demonstrated that modifications in the organotin structure can enhance its antibacterial activity against Gram-positive and Gram-negative bacteria.

Cytotoxic Effects

The compound has shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific cellular pathways. The cytotoxicity was assessed using various cancer cell lines, revealing a dose-dependent response that warrants further investigation into its mechanisms of action.

Environmental Applications

Bioremediation

Organotin compounds are known for their role in environmental chemistry. This compound could be utilized in bioremediation processes to degrade pollutants in aquatic systems. Studies have indicated that organotin compounds can facilitate the breakdown of organic pollutants through microbial action.

Industrial Applications

Catalysts in Organic Synthesis

This compound may serve as a catalyst in various organic reactions due to its tin content. Organotin compounds are often employed in polymerization processes and as stabilizers in PVC production. The unique structure of tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-octyl could enhance the efficiency of these processes.

Case Studies

-

Antimicrobial Efficacy Study

A recent study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of organotin derivatives against specific pathogens. The study utilized tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-octyl as a reference compound and found it exhibited superior activity compared to other derivatives. -

Environmental Impact Assessment

An environmental assessment conducted on the use of organotin compounds highlighted their potential for bioremediation applications. The study focused on their degradation pathways and interactions with microbial communities in contaminated sites.

Comparison with Similar Compounds

Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate (CAS 62480-03-9)

Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate (CAS 60659-60-1)

- Molecular formula : C₄₄H₈₀O₈Sn

- Molecular weight : 855.81 g/mol

- Key differences: Shorter butyl substituents (vs.

Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate (CAS 83898-58-2)

- Molecular formula : C₄₂H₇₈O₈Sn

- Molecular weight : 861.77 g/mol

- Key differences :

Comparative Data Table

Research Findings and Trends

Thermal Stability

Environmental Impact

- All compounds contain tin, raising concerns about bioaccumulation. Longer-chain derivatives (e.g., tetradecyl) show reduced aquatic toxicity compared to shorter-chain variants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for this organotin compound?

- Methodology : The synthesis typically involves multi-step reactions, including esterification, oxidation, and coupling. For example, reflux conditions (e.g., 4–6 hours in ethanol or THF with glacial acetic acid as a catalyst) are critical for forming ester linkages and stabilizing the tin-oxygen bonds . Purification via recrystallization (e.g., using ethanol or dichloromethane) or column chromatography (silica gel with hexane/ethyl acetate gradients) is essential to isolate the product .

Q. How should this compound be handled to ensure safety and stability?

- Methodology : Use PPE including nitrile gloves, safety goggles, and lab coats. Work in a fume hood with local exhaust ventilation to avoid inhalation of dust or vapors . Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid long-term storage; monitor for decomposition products (e.g., CO or CO₂) using FT-IR or GC-MS .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodology : Employ H and C NMR to confirm the stereochemistry of double bonds (Z,Z,Z configuration) and tin coordination. IR spectroscopy identifies carbonyl (1650–1750 cm) and Sn-O (450–550 cm) bonds. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What is the role of the tin atom in this compound’s reactivity?

- Methodology : The Sn(IV) center acts as a Lewis acid, facilitating nucleophilic substitution or transesterification. Investigate its coordination using X-ray crystallography or Sn NMR to assess bond angles and stability in different solvents (e.g., DMSO vs. THF) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C. Monitor degradation via HPLC-UV/Vis at 254 nm and identify byproducts using LC-MS/MS .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for large-scale production?

- Methodology : Screen catalysts (e.g., Pd(PPh) or SnCl) and solvents (e.g., DMF vs. THF) to enhance reaction efficiency. Use design of experiments (DoE) to optimize parameters like temperature (60–100°C) and stoichiometry (1:1.2 molar ratio of tin precursor to ester) .

Q. What advanced techniques resolve structural elucidation challenges due to stereochemical complexity?

- Methodology : Apply 2D NMR (COSY, NOESY) to confirm spatial arrangements of the tetradecyl and octyl chains. Single-crystal X-ray diffraction provides absolute configuration, while DFT calculations predict electronic transitions for UV-Vis validation .

Q. How can degradation pathways be systematically mapped?

- Methodology : Use forced degradation studies (heat, light, oxidation) with LC-HRMS to identify primary degradation products. Isotopic labeling (O or H) traces oxygen or hydrogen transfer mechanisms in hydrolytic pathways .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

- Methodology : Perform molecular docking or MD simulations to model interactions with biological targets (e.g., enzymes). Quantum mechanical calculations (DFT) predict regioselectivity in Sn-O bond cleavage or ester hydrolysis .

Q. How to address contradictions in reported reaction mechanisms for Sn(IV)-mediated esterification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.